molecular formula C17H19FN4OS B2396101 2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-57-7

2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2396101
CAS No.: 887218-57-7
M. Wt: 346.42
InChI Key: FFSCVHSNRRJNMF-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically crafted complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a unique multi-cyclic architecture that combines thiazolo[3,2-b][1,2,4]triazole and pyrrolidine scaffolds, a structural motif found in compounds with reported promising biological activities . The integration of a 2-fluorophenyl moiety is intended to influence the molecule's electronic properties and potential binding affinity to biological targets, while the pyrrolidine group may enhance solubility and permeability . The complex structure of this analogue is characterized by a molecular formula of C17H19FN4OS and a molecular weight of 362.9 g/mol . Its fused heterocyclic core is structurally related to various bioactive molecules and is a subject of interest in the design of novel therapeutic agents . Researchers are investigating this class of compounds for their potential to interact with specific enzyme systems and cellular targets. Computed properties suggest a topological polar surface area of approximately 81.9 Ų and an XLogP3 value of 3.8, which provide initial insights into its physicochemical profile . This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions and consult relevant literature for handling procedures.

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-5-6-10-21)11-7-3-4-8-12(11)18/h3-4,7-8,14,23H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCVHSNRRJNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound belonging to the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4OSC_{17}H_{19}FN_{4}OS with a molecular weight of 346.4 g/mol. The compound features a thiazole ring fused with a triazole moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC17H19FN4OSC_{17}H_{19}FN_{4}OS
Molecular Weight346.4 g/mol
CAS Number887218-57-7

Synthesis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves multi-step reactions starting from readily available precursors. The synthetic route for this compound has been optimized to enhance yield and purity while ensuring the structural integrity of the target molecule.

Anticancer Properties

Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines effectively. For instance:

  • NCI 60 Cell Line Screen : A study reported that certain derivatives showed excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells (HEK293) .

Anti-inflammatory Effects

Thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the structure can enhance their efficacy in reducing inflammation markers in various models.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have shown activity against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazolo and triazole rings can significantly influence potency and selectivity against target cells. For example:

  • Substituents at the 5-position of the thiazole ring have been linked to enhanced anticancer activity.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazoles against multiple cancer cell lines and found that specific modifications led to increased selectivity towards cancer cells while sparing normal cells .
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, derivatives demonstrated significant reduction in paw edema compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile, with substitutions significantly altering biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Ethyl, 5-[(2-fluorophenyl)(pyrrolidin-1-yl)methyl], 6-OH Not Provided ~374 (estimated) Pyrrolidine ring enhances lipophilicity; 2-fluorophenyl may improve target selectivity.
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[...]-6-ol 3-Methylpiperidinyl instead of pyrrolidinyl C19H23FN4OS 374.478 Piperidine vs. pyrrolidine alters steric bulk and hydrogen-bonding capacity.
6-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3b) No ethyl or pyrrolidinylmethyl; simpler structure C10H7FN3S 219.24 Lower molecular weight correlates with reduced anticonvulsant activity.
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl substituent C10H7FN3S 219.24 High MES seizure inhibition (ED50 = 8.2 mg/kg) due to para-fluorine position.
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) Propoxy group enhances lipophilicity C13H13FN3OS 291.33 Dual activity in MES and PTZ anticonvulsant models.

Key Observations :

  • Pyrrolidinyl vs.
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in 3c . Meta/para substituents often enhance metabolic stability, but ortho-substituents (as in the target) may influence steric interactions.
  • Ethyl vs. Propoxy Groups : The ethyl group at the 2-position in the target compound likely reduces polarity compared to the propoxy group in 5b, affecting blood-brain barrier penetration .
Pharmacological Activity
  • Anticonvulsant Activity : Derivatives like 3c (4-fluorophenyl) and 5b (4-propoxy) show potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The target compound’s pyrrolidinylmethyl group may enhance CNS penetration, but its ortho-fluorine could reduce activity compared to 3c.
  • Anti-inflammatory Potential: Thiazolo[3,2-b][1,2,4]triazoles with aryl substituents (e.g., ibuprofen analogs) exhibit anti-inflammatory activity . The target’s 2-fluorophenyl group may mimic NSAID pharmacophores.
Physicochemical Properties
  • Melting Points : Simpler derivatives like 3b melt at 144–146°C , while bulkier analogs (e.g., 5f with 4-chlorophenyl) exceed 280°C . The target compound’s melting point is likely intermediate, influenced by its ethyl and pyrrolidinylmethyl groups.
  • Synthetic Yields : Derivatives with complex substitutions (e.g., 5h, 54% yield) are harder to synthesize than simpler analogs (e.g., 3b, 57.8%) . The target compound’s synthesis may require multi-step routes similar to those in .

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